aluminum;1,1,1-trifluoropentane-2,4-dione

Volatility CVD precursor Thermodynamics

Aluminum;1,1,1-trifluoropentane-2,4-dione, formally named tris(1,1,1-trifluoro-2,4-pentanedionato)aluminum(III) or Al(tfac)₃ (CAS 14354-59-7, MW 486.22 g/mol), is a fluorinated metal β-diketonate complex in which three bidentate 1,1,1-trifluoropentane-2,4-dionate ligands chelate an Al(III) center. Substituting –CF₃ for the –CH₃ group of acetylacetonate (acac) profoundly alters volatility, thermal stability, and chemical reactivity, making Al(tfac)₃ a functionally distinct precursor relative to its non-fluorinated and fully-fluorinated class counterparts.

Molecular Formula C15H12AlF9O6
Molecular Weight 486.22 g/mol
Cat. No. B12324006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum;1,1,1-trifluoropentane-2,4-dione
Molecular FormulaC15H12AlF9O6
Molecular Weight486.22 g/mol
Structural Identifiers
SMILESCC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Al+3]
InChIInChI=1S/3C5H4F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3
InChIKeyZTSLJQGTWXDEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum;1,1,1-trifluoropentane-2,4-dione (Al(tfac)₃) Procurement & Differentiation Guide


Aluminum;1,1,1-trifluoropentane-2,4-dione, formally named tris(1,1,1-trifluoro-2,4-pentanedionato)aluminum(III) or Al(tfac)₃ (CAS 14354-59-7, MW 486.22 g/mol), is a fluorinated metal β-diketonate complex in which three bidentate 1,1,1-trifluoropentane-2,4-dionate ligands chelate an Al(III) center [1]. Substituting –CF₃ for the –CH₃ group of acetylacetonate (acac) profoundly alters volatility, thermal stability, and chemical reactivity, making Al(tfac)₃ a functionally distinct precursor relative to its non-fluorinated and fully-fluorinated class counterparts [2].

Why Al(acac)₃ or Al(hfac)₃ Cannot Simply Replace Aluminum;1,1,1-trifluoropentane-2,4-dione


Substituting Al(tfac)₃ with the non-fluorinated Al(acac)₃ or the perfluorinated Al(hfac)₃ leads to substantially different outcomes in both process engineering and material quality. Al(acac)₃ has a higher melting point and lower volatility, requiring higher source temperatures in chemical vapor deposition (CVD) and delivering distinct ligand reactivity [1]. Conversely, Al(hfac)₃, while more volatile, can produce carbon-free oxide films under conditions where Al(tfac)₃ deposits films with significant carbon contamination [2]. These divergent behaviors arise from the electron-withdrawing –CF₃ substituent, which modulates metal–ligand bond strength, vaporization thermodynamics, and decomposition pathways [3]. The quantitative evidence below demonstrates that Al(tfac)₃ occupies a specific performance niche that is not interchangeable with its closest analogs.

Quantitative Differentiation Evidence for Aluminum;1,1,1-trifluoropentane-2,4-dione


Sublimation Enthalpy: Al(tfac)₃ Requires Lower Energy for Vaporization than Al(acac)₃

The standard molar enthalpy of sublimation (ΔsubH°) for Al(tfac)₃ is 27.10 ± 0.31 kcal/mol (363–423 K, transpiration method) [1], compared to 29.1 ± 0.36 kcal/mol (121.8 ± 1.5 kJ/mol) for Al(acac)₃ (376–467.5 K, static/manometric methods) [2]. The 2.0 kcal/mol (7%) decrease in ΔsubH° translates to a measurably higher equilibrium vapor pressure at a given temperature, enabling lower source temperatures during CVD precursor delivery. The electron-withdrawing –CF₃ substituent reduces intermolecular van der Waals forces, thereby increasing volatility without altering the evaporation/sublimation mechanism, which remains diffusion-limited [3].

Volatility CVD precursor Thermodynamics

CVD Film Composition: Al(tfac)₃ Deposits Carbon-Contaminated Al₂O₃, Unlike Al(hfac)₃

In a direct head-to-head study of thermally activated decomposition in an atmospheric-pressure argon reactor over the substrate temperature interval 320–480°C, Al(tfac)₃ (Al(tfa)₃) decomposed to deposit Al₂O₃ together with significant quantities of carbon [1]. In contrast, under identical conditions, Al(hfac)₃ (Al(hfa)₃) produced aluminum oxide films without detectable carbon contamination, yielding Al/Al₂O₃/Si capacitor structures with breakdown strengths exceeding 3 MV/cm in most cases and a positive flat-band voltage indicative of negative oxide charge [1]. The carbon incorporation into films from Al(tfac)₃ is attributed to incomplete ligand combustion during the decomposition of the partially fluorinated β-diketonate.

Chemical vapor deposition Film purity Aluminum oxide

Electrophilic Reactivity: CF₃-Substituted Al(tfac)₃ Brominates ~2800-Fold Slower than Al(acac)₃

The substitution of the –CH₃ group by –CF₃ in the acetylacetonate ligand dramatically reduces electrophilic reactivity at the methine carbon. Watkins and Harris reported that the bromination of Al(TFA)₃ (Al(tfac)₃) by N-bromosuccinimide is approximately 2800 times slower than bromination of Al(AA)₃ (Al(acac)₃), which proceeds with a rate constant k = 6.7 ± 0.5 s⁻¹ at 25°C [1]. This kinetic deactivation is consistent with the electron-withdrawing inductive effect of the –CF₃ substituent, which lowers electron density on the chelate ring and disfavors electrophilic attack. The rate constants for analogous systems were shown to follow the Hammett equation, providing a predictive framework for ligand reactivity tuning [1].

Ligand reactivity Electrophilic substitution Bromination kinetics

Melting Point: Al(tfac)₃ Offers Intermediate Processing Window Between Al(acac)₃ and Al(hfac)₃

The melting points of aluminum(III) β-diketonate chelates span a wide range depending on the degree of fluorination. Al(acac)₃ melts at approximately 197°C (sublimes below this temperature), Al(tfac)₃ at 125°C, and Al(hfac)₃ at 71–76°C [1]. Al(tfac)₃ thus provides an intermediate thermal window: it can be processed as a liquid at temperatures readily achievable in standard CVD bubbler apparatus (125°C vs. >197°C for Al(acac)₃), while remaining a solid at ambient storage conditions (unlike Al(hfac)₃ which is near-ambient melting). This intermediate position allows liquid-delivery precursor systems to operate without the need for heated lines above 200°C, simplifying engineering while avoiding the extreme volatility of the perfluorinated analog that can lead to premature vaporization and delivery instability [2].

Melting point Processing temperature Metal–organic precursor

Application Scenarios Where Aluminum;1,1,1-trifluoropentane-2,4-dione Outperforms Its Analogs


CVD Precursor for Aluminum Oxide Films in Non-Dielectric Applications Requiring Intermediate Volatility

Al(tfac)₃ offers a 2.0 kcal/mol lower sublimation enthalpy (ΔsubH° = 27.10 ± 0.31 kcal/mol) than Al(acac)₃ (ΔsubH° = 29.1 ± 0.36 kcal/mol), corresponding to enhanced vapor pressure at equivalent temperatures [1]. Its melting point of 125°C enables liquid-delivery CVD at source temperatures that are ~72°C lower than required for Al(acac)₃ [2]. However, users must account for carbon incorporation in deposited films: unlike Al(hfac)₃, which yields carbon-free Al₂O₃ under identical conditions (320–480°C, Ar ambient), Al(tfac)₃ co-deposits significant carbon [3]. Therefore, Al(tfac)₃ is best suited for applications where post-deposition annealing can remove carbon, or where the film's electrical properties are not critical.

Synthetic Intermediate Requiring Chemically Inert Chelate Ligands Under Electrophilic Conditions

The CF₃-substituted chelate ring of Al(tfac)₃ undergoes electrophilic bromination ~2800 times slower than Al(acac)₃ (k(Al(acac)₃) = 6.7 ± 0.5 s⁻¹ at 25°C) [4]. This kinetic stabilization enables synthetic transformations of the metal complex under conditions that would rapidly degrade the non-fluorinated analog, making Al(tfac)₃ the preferred choice when subsequent ligand modification or metal exchange reactions require prolonged exposure to electrophilic reagents. The Hammett correlation established for this system further permits predictive tuning of reactivity by adjusting the number of –CF₃ groups [4].

Model Compound for Structure–Property Studies of Fluorinated Metal β-Diketonates

Crystallographic analysis shows that Al(tfac)₃ is isomorphous with Co(tfac)₃ (orthorhombic, space group Pca2₁, a = 14.949 Å, b = 19.806 Å, c = 13.624 Å, V = 4033 ų, Z = 8) [5], yet the identity of nearest intermolecular van der Waals contacts is altered by minor changes in the metal coordination sphere. Combined with the well-defined melting point (125°C), sublimation enthalpy, and chemical reactivity data, Al(tfac)₃ serves as a robust reference material for calibrating theoretical models of intermolecular forces in fluorinated metal–organic solids and for validating group-additivity approaches to predicting thermodynamic properties across the broader class of trivalent metal β-diketonates [2].

Solid Solutions and Mössbauer Studies Requiring a Diamagnetic Diluent Host

Al(tfac)₃ forms solid solutions with iron(III) trifluoroacetylacetonate, Fe(tfac)₃, and has been employed as a diamagnetic host matrix to investigate Mössbauer line asymmetry inversion phenomena [6]. The isomorphous nature of Al(tfac)₃ and its paramagnetic transition-metal analogs enables the preparation of magnetically dilute solid-state samples, where the Al(III) host effectively isolates Fe(III) centers, allowing precise measurement of quadrupole splitting and isomer shift parameters without interference from spin–spin relaxation. This application exploits the intermediate thermal stability and compatible crystal packing of Al(tfac)₃, which are distinct from the non-fluorinated Al(acac)₃ host, whose different lattice parameters and higher melting point can impede homogeneous solid-solution formation.

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